tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
Description
The compound tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is a bicyclic heterocycle featuring a pyrazolo[3,4-c]pyridine core. Its molecular formula is C₁₅H₂₂N₄O₃ (MW = 306.37 g/mol), with a tert-butyl ester at position 6 and a methyl group at position 1 . The tert-butyl group enhances solubility in organic solvents and acts as a protective moiety during synthetic modifications.
Properties
CAS No. |
478623-91-5 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 1-methyl-4-oxo-5,7-dihydropyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-6-9-8(10(16)7-15)5-13-14(9)4/h5H,6-7H2,1-4H3 |
InChI Key |
SDDNHCVVOSYLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=NN2C)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclocondensation of Pyrazole and Pyridine Derivatives
- Step 1: Synthesis of a suitable pyrazole precursor, such as 3-aminopyrazole derivatives, through hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds.
- Step 2: Condensation of the pyrazole with a suitable pyridine derivative bearing a reactive site (e.g., aldehyde or ketone group) to form the fused heterocycle via cyclocondensation reactions.
Hydrazine hydrate reacts with β-ketoesters or β-dicarbonyl compounds to form pyrazoles.
Subsequently, the pyrazole reacts with a 2-chloropyridine or 2-aminopyridine derivative under cyclization conditions to generate the fused heterocycle.
Functionalization at the 4-Position (Keto Group Formation)
The keto group at the 4-position can be introduced via oxidation of a corresponding dihydro derivative or through selective oxidation of an alcohol precursor.
- Use of oxidizing agents such as potassium permanganate or chromium-based oxidants under controlled conditions to oxidize a methyl or hydroxymethyl group at the 4-position.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Potassium permanganate | Aqueous or mixed solvent | Room temperature to mild heating | Selective oxidation of methyl to keto |
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester is typically introduced via esterification of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst or via carboxylic acid activation .
- Activation of the carboxylic acid with dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) .
- Reaction with tert-butanol under anhydrous conditions to yield the tert-butyl ester.
Carboxylic acid + tert-butanol --(DCC, DMAP)--> tert-butyl ester
Alternative Synthetic Route: Modular Approach via Cross-Coupling
- Step 1: Synthesis of a halogenated heterocyclic precursor.
- Step 2: Suzuki or Stille cross-coupling with methyl-substituted boronic acids or stannanes.
- Step 3: Esterification at the carboxylic acid site.
This approach allows for modular assembly and functionalization.
Data Table: Summary of Preparation Methods
| Method | Key Reactions | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Pyrazole + Pyridine derivatives | Hydrazine, aldehydes, chloropyridines | High regioselectivity | Multi-step, requires purification |
| Oxidation | Methyl to keto | KMnO₄, CrO₃ | Straightforward | Overoxidation risk |
| Esterification | Carboxylic acid + tert-butanol | DCC, DMAP | Mild, high yield | Requires prior acid formation |
| Cross-coupling | Halogenated heterocycle + boronic acids | Pd catalysts | Modular, versatile | Requires halogenated intermediates |
Notes on Optimization and Purification
- Reaction Conditions: Temperature, solvent choice, and reagent stoichiometry critically influence yield and regioselectivity.
- Purification: Typically achieved via column chromatography, recrystallization, or preparative HPLC.
- Characterization: Confirmed through NMR, MS, and IR spectroscopy, ensuring the correct substitution pattern and functional groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-Iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- Structural Differences : Substitution of the methyl group at position 1 with iodine at position 3.
- Molecular Formula : C₁₁H₁₆IN₃O₂ (MW = 349.17 g/mol) .
- However, the increased molecular weight and halogen presence may reduce aqueous solubility compared to the methyl-substituted analog.
Pyrazolo[3,4-b]pyridin-6-ones
- Core Structure : Pyrazolo[3,4-b]pyridine fused at positions 3 and 4 (vs. 3,4-c in the target compound).
- Example : 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .
- Key Differences: Substituents: Aryl and cyano groups at positions 4 and 4. Reactivity: Synthesized in ionic liquids ([bmim][BF₄]), suggesting compatibility with green chemistry approaches. The cyano group enhances electrophilicity, enabling nucleophilic additions.
Pyrazolo[4,3-d]pyrimidines
- Example: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile .
- Structural Comparison : Incorporates a pyrimidine ring fused at positions 4 and 3 (vs. pyridine in the target compound).
Spirocyclic Pyrazolo-Pyridine Derivatives
- Example: tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’-carboxylate .
- Structural Complexity : Features a spiro junction and additional pyrimidine/pyrrole rings.
- Synthetic Accessibility : Requires palladium-catalyzed coupling (Pd(OAc)₂/XPhos) and acid-mediated deprotection (TFA), highlighting multi-step complexity compared to the target compound’s synthesis .
Comparative Analysis of Key Properties
Discussion of Structural and Functional Trends
- Substituent Effects: Electron-Withdrawing Groups (e.g., CN, F): Increase reactivity toward nucleophilic attack but may reduce metabolic stability . Bulky Groups (e.g., tert-butyl): Improve solubility in nonpolar solvents and protect reactive sites during synthesis .
- Ring Fusion Position :
- Pyrazolo[3,4-c]pyridine (target) vs. [3,4-b] or [4,3-d] alters ring strain and π-conjugation, impacting binding affinity in biological targets.
Biological Activity
Tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS Number: 478623-91-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-c]pyridine core which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 252.28 g/mol. Its structure includes a tert-butyl group and a carboxylate moiety that are crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with pyrazolo[3,4-c]pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazolo[3,4-c]pyridines. For example, a derivative of tert-butyl 1-methyl-4-oxo-1H-pyrazolo[3,4-c]pyridine demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes relevant to disease processes. For example, it has been shown to inhibit certain kinases involved in cancer progression. The inhibition is often characterized by low IC50 values, indicating high potency.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing various aldehydes and ketones to form the pyrazole ring.
- Cyclization : Followed by cyclization steps that form the fused pyridine structure.
- Functional Group Modifications : To introduce the tert-butyl and carboxylate groups.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial activity against E. coli with an MIC of 15 µg/mL. |
| Study B (2021) | Showed cytotoxic effects on MCF-7 cells with an IC50 of 10 µM. |
| Study C (2022) | Reported enzyme inhibition with IC50 values ranging from 0.5 to 2 µM against various kinases. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 1-methyl-4-oxo-pyrazolo[3,4-c]pyridine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step sequences, including:
- Cyclocondensation : Combining substituted pyrazole precursors with keto-esters under acidic conditions (e.g., acetic acid) to form the pyrazolo-pyridine core.
- Protection/Deprotection : Use of tert-butyl groups (via Boc protection) to stabilize reactive intermediates .
- Optimization : Reaction temperature (70–100°C), solvent choice (DMF or THF), and catalysts (e.g., palladium for cross-coupling steps) significantly impact yields. For example, microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming substituent positions (e.g., tert-butyl at C6, methyl at N1). Key signals include tert-butyl protons at δ ~1.4 ppm and pyridine ring protons at δ 7.2–8.1 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 281.2) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How is the compound screened for initial biological activity in kinase inhibition studies?
- Methodological Answer :
- Kinase Assays : Use recombinant CDK2 in ATP-coupled assays. The compound’s IC is determined via luminescence-based detection (e.g., ADP-Glo™). Reported IC values for analogs range from 0.5–5 µM .
- Cell-Based Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Data interpretation requires normalization to vehicle controls and validation with positive inhibitors (e.g., roscovitine) .
Advanced Research Questions
Q. What structural insights explain the compound’s interaction with CDK2, and how can this guide rational design?
- Methodological Answer :
- X-ray Crystallography : Co-crystallization of analogs with CDK2 reveals hydrogen bonding between the pyridine carbonyl and Lys33/Asp145 residues. The tert-butyl group occupies a hydrophobic pocket near Val18 .
- Molecular Dynamics (MD) : Simulations (e.g., AMBER) predict that substituting the methyl group at N1 with bulkier groups (e.g., ethyl) may enhance binding entropy by reducing solvent exposure .
Q. How should researchers resolve contradictions in biological assay data (e.g., variable IC values across studies)?
- Methodological Answer :
- Assay Standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4–7.8). Discrepancies often arise from differences in kinase isoform purity or assay temperature .
- Data Normalization : Use Z’-factor analysis to validate assay robustness. For example, a Z’ > 0.5 indicates high reliability .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and aqueous solubility (~25 µM). The tert-butyl group enhances metabolic stability (CYP3A4 t > 60 min) .
- Docking Studies : AutoDock Vina screens for off-target binding (e.g., GSK3β, JAK2) to prioritize analogs with >10-fold selectivity .
Q. How can structural modifications improve the compound’s selectivity for CDK2 over homologous kinases (e.g., CDK1)?
- Methodological Answer :
- SAR Analysis : Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance CDK2 affinity. For example, chloro-substituted analogs show 3x selectivity for CDK2 over CDK1 .
- Fragment-Based Design : Replace the tert-butyl with cyclopropane derivatives to reduce steric clashes in CDK1’s narrower active site .
Q. What crystallographic data are available for this compound, and how do they inform conformational analysis?
- Methodological Answer :
- Single-Crystal XRD : Analogs crystallize in the monoclinic P2/c space group, with dihedral angles of 12.5° between pyrazole and pyridine rings. The tert-butyl group adopts a staggered conformation to minimize steric strain .
- Torsion Angle Mapping : Compare experimental (XRD) vs. computed (DFT) angles to validate force fields for MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
